molecular formula C3H7ClN4O B8319288 NSC 265485 CAS No. 62488-58-8

NSC 265485

Cat. No.: B8319288
CAS No.: 62488-58-8
M. Wt: 150.57 g/mol
InChI Key: OIRYUPYRFXVZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC 265485: is a pyrimidine nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its stability and its potential antileukemic activity, making it a valuable subject of study in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: NSC 265485 can be synthesized from 5-azacytidine through a reduction process. The reduction of 5-azacytidine involves the use of specific reagents and conditions to achieve the desired product .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: NSC 265485 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, NSC 265485 is used as a building block for synthesizing other nucleoside analogs. Its stability makes it a valuable compound for various chemical reactions and studies .

Biology: In biological research, this compound is studied for its incorporation into DNA and RNA, which can affect cellular processes and gene expression. It has been shown to cause DNA hypomethylation, which is a crucial mechanism in epigenetic studies .

Medicine: In medicine, this compound is investigated for its potential antileukemic activity. It has shown promise in preclinical studies for treating certain types of leukemia by inhibiting DNA methylation and inducing cytotoxicity in cancer cells .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of NSC 265485 involves its incorporation into DNA and RNA, where it inhibits DNA methyltransferase. This inhibition leads to DNA hypomethylation, which can alter gene expression and induce cytotoxic effects in cancer cells. The compound’s ability to disrupt RNA metabolism and inhibit protein synthesis also contributes to its antineoplastic activity .

Properties

CAS No.

62488-58-8

Molecular Formula

C3H7ClN4O

Molecular Weight

150.57 g/mol

IUPAC Name

4-amino-2,5-dihydro-1H-1,3,5-triazin-6-one;hydrochloride

InChI

InChI=1S/C3H6N4O.ClH/c4-2-5-1-6-3(8)7-2;/h1H2,(H4,4,5,6,7,8);1H

InChI Key

OIRYUPYRFXVZAJ-UHFFFAOYSA-N

Canonical SMILES

C1NC(=O)NC(=N1)N.Cl

Origin of Product

United States

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